molecular formula C13H8BrClF3NO B2428658 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline CAS No. 2514625-32-0

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline

Cat. No.: B2428658
CAS No.: 2514625-32-0
M. Wt: 366.56
InChI Key: FNRIBANYZYUPLM-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline (CAS 2514625-32-0) is a bromo-aniline derivative with a molecular formula of C13H8BrClF3NO and a molecular weight of 366.56 . This chemical building block is designed for research and development use in laboratory settings. It is part of the N-aryl acetamide structural class, which has been identified in phenotypic screening as a promising scaffold for antimalarial drug discovery . Research into analogs of this class suggests potential for inhibiting the development of Plasmodium falciparum asexual ring-stage parasites, the parasite responsible for the most lethal form of malaria . While the specific mechanism of action for this exact compound is the subject of ongoing research, studies on related compounds indicate that resistance can be linked to mutations in parasite proteins such as rhomboid protease 8 (ROM8) and the putative cation channel CSC1, highlighting a potentially novel pathway for therapeutic intervention . This compound is offered "For Research Use Only". It is strictly not for diagnostic or therapeutic use in humans or animals and must be handled by qualified professionals in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

3-bromo-4-[4-chloro-3-(trifluoromethyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClF3NO/c14-10-5-7(19)1-4-12(10)20-8-2-3-11(15)9(6-8)13(16,17)18/h1-6H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRIBANYZYUPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with 3-bromoaniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-(trifluoromethyl)phenyl)-4-piperidinol
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)phenyl carbamate

Uniqueness

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Biological Activity

4-(4-Chloro-3-(trifluoromethyl)phenoxy)-3-bromoaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes significant functional groups that may influence its interaction with biological targets. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C₁₃H₈BrClF₃NO
  • Molecular Weight : 366.561 g/mol
  • CAS Number : 2514625-32-0
  • Storage Conditions : Ambient temperature

These properties suggest that the compound has a relatively complex structure, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of halogen atoms (chlorine and bromine) and a trifluoromethyl group enhances its lipophilicity and metabolic stability, potentially leading to increased membrane permeability and binding affinity to target proteins.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds, where the presence of electron-withdrawing groups like trifluoromethyl has been associated with enhanced cytotoxicity against cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results against breast cancer cells (MCF-7) and other cancer types by inhibiting key signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various contexts:

  • Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. The inhibition constants (IC50 values) for these compounds often range from 10 μM to 30 μM, indicating moderate potency .
  • Cyclooxygenase Inhibition : Similar derivatives have also shown moderate inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammation and pain signaling pathways .

Antioxidant Properties

The presence of the trifluoromethyl group is noted to enhance antioxidant properties by stabilizing free radicals, thus contributing to the overall protective effects against oxidative stress in cellular environments .

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated a series of aniline derivatives for their cytotoxic effects against various cancer cell lines. The presence of halogen substituents was correlated with increased antiproliferative activity. Specifically, compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Enzyme Inhibition Analysis :
    • In vitro studies on cholinesterase inhibitors highlighted that compounds structurally related to this compound showed dual inhibition profiles against AChE and BChE. The structural modifications significantly impacted their binding affinity and selectivity towards these enzymes.

Data Summary Table

Activity TypeTarget Enzyme/Cell LineIC50 Value (μM)Reference
Anticancer ActivityMCF-7 Cells~10 - 30
Cholinesterase InhibitionAChE/BChE10 - 30
COX InhibitionCOX-1/COX-2Moderate
Antioxidant ActivityN/AEnhanced

Q & A

Q. Key Factors :

  • Base Selection : Strong bases (e.g., K₂CO₃) enhance deprotonation of the phenol, promoting SNAr .
  • Solvent : DMF or DMSO improves solubility of aromatic intermediates .
  • Temperature : Elevated temperatures (80–120°C) accelerate coupling but may increase side reactions like oxidation .

Basic Research Question

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, CF₃ at δ ~120 ppm in ¹⁹F NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 394.95 for C₁₃H₈BrClF₃NO) .
  • HPLC-PDA : Assesses purity (>98% for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. The CF₃ group often enhances hydrophobic interactions .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes, focusing on hydrogen bonds with Lysine residues .
  • QSAR Models : Hammett σ values for substituents correlate with inhibitory activity (R² = 0.89 in a 2024 study) .

Basic Research Question

  • LogP : ~3.5 (predicted) indicates moderate hydrophobicity, requiring co-solvents like PEG-400 for aqueous dosing .
  • Melting Point : 120–125°C (from DSC), suggesting stability at room temperature .
  • pKa : Aniline -NH₂ (pKa ~4.5) protonates in acidic environments, aiding salt formation (e.g., HCl salt for improved bioavailability) .

What strategies are effective in designing derivatives to reduce off-target toxicity?

Advanced Research Question

  • Isosteric Replacement : Replace Br with -CN or -CF₃ to maintain steric bulk while altering electronic profiles .
  • Prodrug Approaches : Mask the aniline group as an acetylated prodrug, reducing hepatic toxicity .
  • Metabolic Profiling : CYP450 screening identifies metabolites causing hepatotoxicity; structural tweaks block problematic oxidation sites .

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